N'-[4,6-Bis(trifluoromethyl)pyrimidin-2-YL]-N-(4-ethoxyphenyl)guanidine
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Overview
Description
N’-[4,6-Bis(trifluoromethyl)pyrimidin-2-YL]-N-(4-ethoxyphenyl)guanidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of N’-[4,6-Bis(trifluoromethyl)pyrimidin-2-YL]-N-(4-ethoxyphenyl)guanidine typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials. This often includes the use of trifluoromethyl-substituted reagents to introduce the trifluoromethyl groups at the 4 and 6 positions of the pyrimidine ring.
Introduction of the guanidine moiety: The guanidine group is introduced through a reaction with an appropriate guanidine derivative. This step may involve the use of reagents such as cyanamide or other guanidine precursors.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a substitution reaction, typically involving the use of an ethoxyphenyl halide or similar reagent.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
N’-[4,6-Bis(trifluoromethyl)pyrimidin-2-YL]-N-(4-ethoxyphenyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, where the ethoxy group can be replaced with other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.
Scientific Research Applications
N’-[4,6-Bis(trifluoromethyl)pyrimidin-2-YL]-N-(4-ethoxyphenyl)guanidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets and pathways.
Medicine: Due to its potential pharmacological properties, the compound can be investigated for its therapeutic potential in treating various diseases. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of N’-[4,6-Bis(trifluoromethyl)pyrimidin-2-YL]-N-(4-ethoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the ethoxyphenyl group contribute to its binding affinity and specificity for these targets. The compound may act by inhibiting or activating specific enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-[4,6-Bis(trifluoromethyl)pyrimidin-2-YL]-N-(4-ethoxyphenyl)guanidine can be compared with other similar compounds, such as:
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[4-hydroxy-6-trifluoromethylpyrimidin-2-yl]guanidine: This compound also contains trifluoromethyl groups and a pyrimidine core but differs in the presence of a hydroxy group instead of an ethoxy group.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound contains a bipyridine core with trifluoromethyl groups but lacks the guanidine and ethoxyphenyl groups.
4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine: This compound contains a trifluoromethyl-substituted pyrimidine core but differs in the presence of a piperidine group and a chloro substituent.
Properties
IUPAC Name |
2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-ethoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N5O/c1-2-27-9-5-3-8(4-6-9)23-12(22)26-13-24-10(14(16,17)18)7-11(25-13)15(19,20)21/h3-7H,2H2,1H3,(H3,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXXBDJIKFKMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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